molecular formula C14H15BrN2 B1314222 1-Benzyl-1-(4-bromobenzyl)hydrazine CAS No. 111515-65-2

1-Benzyl-1-(4-bromobenzyl)hydrazine

Cat. No. B1314222
M. Wt: 291.19 g/mol
InChI Key: DQSCXXHLSCOCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-(4-bromobenzyl)hydrazine (BBH) is an organic compound that is used in a variety of scientific research applications. BBH has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-1-(4-bromobenzyl)hydrazine involves the reaction of benzylhydrazine with 4-bromobenzyl chloride in the presence of a base to form the desired product.

Starting Materials
Benzylhydrazine, 4-bromobenzyl chloride, Base (e.g. NaOH, KOH)

Reaction
Step 1: Dissolve benzylhydrazine in a suitable solvent (e.g. ethanol, methanol), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 4-bromobenzyl chloride dropwise to the reaction mixture while stirring continuously, Step 4: Heat the reaction mixture at reflux temperature for several hours, Step 5: Allow the reaction mixture to cool to room temperature and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. ethanol, methanol) to remove any impurities, Step 7: Dry the product under vacuum to obtain 1-Benzyl-1-(4-bromobenzyl)hydrazine as a solid.

Scientific Research Applications

1-Benzyl-1-(4-bromobenzyl)hydrazine has a variety of scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a catalyst in organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry, as well as its potential to act as an antioxidant and anti-inflammatory agent.

Mechanism Of Action

The exact mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine is not fully understood. However, it is believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine can inhibit the growth of cancer cells by reducing their proliferation and inducing apoptosis.

Biochemical And Physiological Effects

1-Benzyl-1-(4-bromobenzyl)hydrazine has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of cancer cells. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions.

Advantages And Limitations For Lab Experiments

The use of 1-Benzyl-1-(4-bromobenzyl)hydrazine in laboratory experiments has a number of advantages and limitations. One advantage of using 1-Benzyl-1-(4-bromobenzyl)hydrazine is that it is relatively inexpensive and easy to synthesize. However, it is important to note that 1-Benzyl-1-(4-bromobenzyl)hydrazine is not very stable and can react with other compounds in solution. Therefore, it is important to use 1-Benzyl-1-(4-bromobenzyl)hydrazine in a well-controlled environment.

Future Directions

The potential future directions for 1-Benzyl-1-(4-bromobenzyl)hydrazine are numerous. 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine could also be studied for its potential to be used in drug delivery systems and its ability to interact with other organic compounds. Finally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to be used in nanotechnology applications.

properties

IUPAC Name

1-benzyl-1-[(4-bromophenyl)methyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSCXXHLSCOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538777
Record name 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine

CAS RN

111515-65-2
Record name 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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